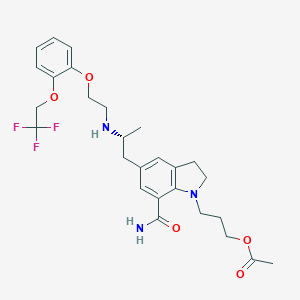

O-Acetyl-Silodosin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Silodosin, the precursor to O-Acetyl Silodosin, involves several key steps starting from specific indoline derivatives. The process includes condensation reactions, resolution with L-mandelic acid, protection and deprotection steps, and hydrolysis, achieving an overall yield of about 6.6% (Liang Huixin, 2015). Another method improved the synthesis of a key intermediate of Silodosin through Friedel Crafts acylation, nitration, and reduction, showcasing a 70% overall yield (Zhang Tao et al., 2007).

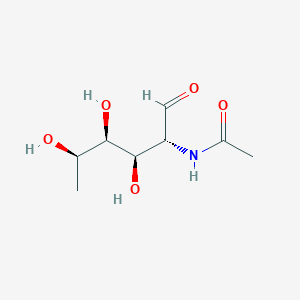

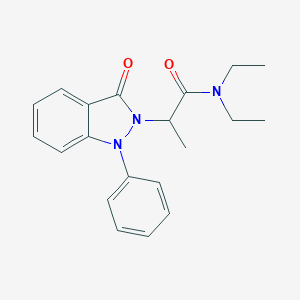

Molecular Structure Analysis

The molecular structure of O-Acetyl Silodosin features significant modifications at specific sites, contributing to its distinct biological and chemical properties. The structural analysis includes the examination of sialic acids, which can be acetylated at various positions, influencing their role in biological systems (A. Klein & P. Roussel, 1998). High-resolution NMR spectroscopy provides insights into the influence of O-acetylation on neighboring sugar-skeleton protons (J. Haverkamp et al., 1982).

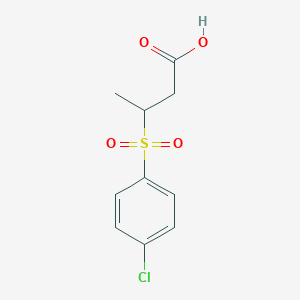

Chemical Reactions and Properties

O-Acetylation of sialic acids, a key component in the molecular structure of O-Acetyl Silodosin, plays a crucial role in various chemical reactions and biological functions. The process is controlled by specific enzymes, with O-acetyl transferases adding acetyl groups and esterases removing them, affecting cell-cell interactions and non-immune protection of mucosa (A. Klein & P. Roussel, 1998).

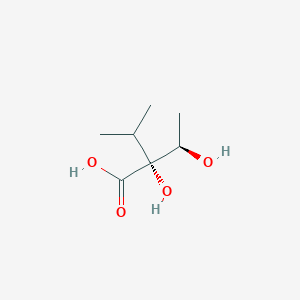

Physical Properties Analysis

The physical properties of O-Acetyl Silodosin, including solubility, melting point, and stability, are influenced by its molecular structure and the presence of O-acetyl groups. Studies on similar compounds indicate that modifications like O-acetylation can significantly affect these properties, although specific studies on O-Acetyl Silodosin are not directly mentioned.

Chemical Properties Analysis

The chemical properties of O-Acetyl Silodosin, such as reactivity, chemical stability, and interaction with other molecules, are closely related to its O-acetylated sialic acids. These modifications impact its recognition and binding capabilities, playing vital roles in cellular processes and potential therapeutic applications (Yang Ji et al., 2021).

Wissenschaftliche Forschungsanwendungen

SARS-CoV-2-Interaktion

Die O-Acetyl-Sialylierung spielt eine entscheidende Rolle bei der Interaktion zwischen SARS-CoV-2 und seinem Wirt . Der Virus nutzt O-acetylierte SAs, um sich an Wirtszellen zu binden, wobei das lektinähnliche Spike-Glykoprotein von SARS CoV-2 mit diesen SAs interagiert, um eine anfängliche Anheftung zu ermöglichen . Diese Interaktion wird durch die SARS-CoV-2-Hämagglutinin-Esterase (HE) vermittelt, die als glykanbindendes Lektin und rezeptorabbauendes Enzym wirkt .

Evolutionäre Anpassung von Viren

Die SA-Bindungsverschiebung in Viren erfolgt durch Anpassungen der SA-Erkennungsstellen der Lektin- und Esterase-Domänen . Der molekulare Umschalter der HE-Akquisition der 4-O-Acetyl-Bindung von der 9-O-Acetyl-SA-Bindung wird durch Protein-Kohlenhydrat-Interaktion (PCI) oder Lektin-Kohlenhydrat-Interaktion (LCI) verursacht . Dies spiegelt die virale evolutionäre Anpassung an glykanhaltige Wirts-SAs wider .

Stabilitätsanzeigende chromatografische Vorgehensweise

Es wurde eine stabilitätsanzeigende Umkehrphasen-Hochleistungsflüssigkeitschromatographie (HPLC)-Methode mit hoher Empfindlichkeit zur Bestimmung von Silodosin (SIL) in Gegenwart von Hydrochlorothiazid (HCT) als internem Standard entwickelt . Diese Methode zeigt eine gute Linearität im Konzentrationsbereich von 4,0–600,0 μM mit einer Nachweisgrenze von 85,0 nM unter optimierten Bedingungen .

Behandlung der benignen Prostatahyperplasie (BPH)

Silodosin ist für die Behandlung der BPH zugelassen und ist sehr effektiv, um nicht nur die Symptome der unteren Harnwege (LUTS), sondern auch die urodynamischen Parameterbeeinträchtigungen zu verbessern, die sekundär zu BPH auftreten . Es wurde nachgewiesen, dass es die Muskeln in der Prostata entspannt, indem es die Symptome der unteren Harnwege im Zusammenhang mit BPH reduziert<a aria-label="3: Silodosin ist für die Behandlung der BPH zugelassen und ist sehr effektiv, um nicht nur die Symptome der unteren Harnwege (LUTS), sondern auch die urodynamischen Parameterbeeinträchtigungen zu verbessern, die sekundär zu BPH auftreten3" data-citationid="16cbbe58-6ebe-c4d2-4809-7e734c1a0687-28" h="ID=SERP,5017.1" href="https://link.springer.com/article/1

Wirkmechanismus

Target of Action

O-Acetyl Silodosin primarily targets the α1A-adrenergic receptors . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .

Mode of Action

O-Acetyl Silodosin is a selective antagonist of α1-adrenergic receptors . It binds to the α1A subtype with high affinity . By binding to these receptors, O-Acetyl Silodosin relaxes the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Biochemical Pathways

It is known that α1-adrenergic receptors play a crucial role in regulating smooth muscle tone in the bladder neck, prostate, and prostatic urethra . By antagonizing these receptors, O-Acetyl Silodosin can alleviate symptoms associated with benign prostatic hyperplasia (BPH), such as urinary retention and discomfort .

Pharmacokinetics

For silodosin, it is known that about 335% of the dose is recovered in urine and 549% is recovered in feces

Result of Action

The molecular and cellular effects of O-Acetyl Silodosin’s action primarily involve the relaxation of smooth muscle in the lower urinary tract . This relaxation can alleviate symptoms associated with BPH, such as urinary retention and discomfort . The specific molecular and cellular effects of O-Acetyl Silodosin are still under investigation.

Action Environment

It is known that silodosin can improve bladder blood flow in conditions of chronic bladder ischemia . It also regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia

Safety and Hazards

Silodosin is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . It is not recommended for use in severe renal impairment (CCr < 30 mL/min), severe hepatic impairment (Child-Pugh score ≥ 10), or concomitant administration with strong Cytochrome P450 3A4 (CYP3A4) inhibitors (e.g., ketoconazole, clarithromycin, itraconazole, ritonavir) .

Zukünftige Richtungen

Silodosin has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials . It may also be administered to relieve lower urinary tract symptoms (LUTS) in patients who underwent prostate cancer brachytherapy and to increase the likelihood of successful trials without a catheter in patients experiencing acute urinary retention .

Biochemische Analyse

Biochemical Properties

O-Acetyl Silodosin interacts with various enzymes, proteins, and other biomolecules. It is a derivative of Silodosin, which binds to the α 1A subtype of alpha (α)-1 adrenergic receptors with the highest affinity . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra

Cellular Effects

Silodosin, from which O-Acetyl Silodosin is derived, is known to influence cell function by binding to α 1A -adrenoceptors with high affinity and relaxing the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Molecular Mechanism

Silodosin, the parent compound, exerts its effects at the molecular level by binding to α 1A -adrenoceptors . This interaction could potentially lead to enzyme inhibition or activation, changes in gene expression, and other molecular effects. The O-acetyl group in O-Acetyl Silodosin might modify these interactions.

Dosage Effects in Animal Models

Silodosin has been studied in animal models, showing beneficial effects on relieving the urodynamic consequences in a model of lower urinary tract symptoms related to benign prostatic hyperplasia .

Metabolic Pathways

The metabolic pathways involving O-Acetyl Silodosin are not well-known. O-acetylated compounds are known to be involved in various metabolic pathways. For example, O-acetyl-L-homoserine is a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol and 1,3-propanediol .

Transport and Distribution

O-acetylated sialic acids, which are structurally similar to O-Acetyl Silodosin, have been found in various cellular compartments, suggesting that O-acetylated compounds can be transported and distributed within cells .

Subcellular Localization

O-acetylated compounds have been found in various subcellular compartments, suggesting that O-Acetyl Silodosin could also be localized to specific compartments or organelles .

Eigenschaften

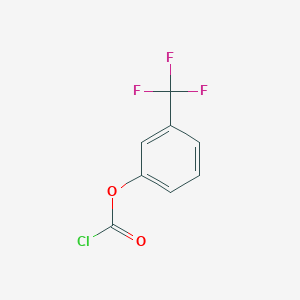

IUPAC Name |

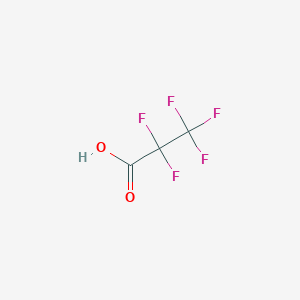

3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F3N3O5/c1-18(32-9-13-37-23-6-3-4-7-24(23)38-17-27(28,29)30)14-20-15-21-8-11-33(10-5-12-36-19(2)34)25(21)22(16-20)26(31)35/h3-4,6-7,15-16,18,32H,5,8-14,17H2,1-2H3,(H2,31,35)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWICOMVSJHYADK-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F3N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate](/img/structure/B31833.png)

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)